molecular formula C9H6F4O2 B2904141 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 907609-06-7

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B2904141
CAS No.: 907609-06-7
M. Wt: 222.139
InChI Key: QNQWATWCTLTYSE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde is a specialized organic building block with the CAS Number 907609-06-7 and a molecular formula of C9H6F4O2 . This compound features a benzaldehyde core that is strategically substituted with a fluorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position, giving it a molecular weight of 222.14 g/mol . The presence of both the aldehyde functional group and the electron-withdrawing fluorine and trifluoroethoxy substituents makes this molecule a valuable and versatile intermediate in several research fields. Its primary application is in pharmaceutical research and development, where it serves as a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds . The reactive aldehyde group allows for further transformations, such as condensation to form Schiff bases or reduction to alcohols, facilitating its use in creating diverse chemical libraries. The compound is offered with a high purity level of 95% . It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWATWCTLTYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biological Activity

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of such compounds is often influenced by their structural features, particularly the presence of fluorine substituents which can enhance lipophilicity and alter metabolic pathways.

  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 240.16 g/mol
  • SMILES Notation : C1=CC(=C(C(=C1C(=O)O)F)F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Fluorinated compounds often exhibit enhanced binding affinities due to:

  • Increased lipophilicity leading to better membrane permeability.
  • Stronger C-F bonds contributing to metabolic stability.

Antimicrobial Activity

Recent studies have indicated that fluorinated benzaldehydes possess significant antimicrobial properties. For instance, research has shown that derivatives similar to this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the Minimum Inhibitory Concentrations (MICs) of various fluorinated compounds:

CompoundMIC (µg/mL)Target Organism
2-Fluoro-6-(trifluoroethoxy)benzaldehyde32Staphylococcus aureus
3-Fluoro-4-methylbenzaldehyde64Escherichia coli

These findings suggest that the incorporation of trifluoroethoxy groups enhances the antimicrobial efficacy of benzaldehyde derivatives.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent cytotoxicity profile:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results imply that the compound may serve as a potential lead for further development in cancer therapy.

Enzyme Inhibition

Fluorinated benzaldehydes have also been investigated for their ability to inhibit specific enzymes. For example, studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission:

EnzymeIC50 (µM)
Acetylcholinesterase12

This inhibition suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various fluorinated compounds demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to non-fluorinated analogs.
  • Cancer Cell Line Response : Research involving the treatment of MCF-7 breast cancer cells with increasing concentrations of the compound revealed significant apoptosis induction, highlighting its therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde with analogous benzaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound F, -OCH₂CF₃ (positions 2, 6) C₉H₆F₄O₂ 222.14 High lipophilicity; pharmaceutical intermediate
2-Chloro-6-(trifluoromethyl)benzaldehyde Cl, -CF₃ (positions 2, 6) C₈H₄ClF₃O 208.57 Strong electron-withdrawing CF₃ group; agrochemical uses
2-Fluoro-6-methoxybenzaldehyde F, -OCH₃ (positions 2, 6) C₈H₇FO₂ 154.14 Lower lipophilicity; organic synthesis
2-Acetyl-4-ethoxy-6-fluorobenzaldehyde F, -OCH₂CH₃, -COCH₃ (positions 6, 4, 2) C₁₁H₁₁FO₃ 210.20 Ketone group reduces aldehyde reactivity; research chemical
2-Bromo-3-fluoro-6-methoxybenzaldehyde Br, F, -OCH₃ (positions 2, 3, 6) C₈H₆BrFO₂ 247.04 Bromine increases molecular weight; potential photostability

Key Observations:

  • Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. This enhances the aldehyde’s electrophilicity, favoring nucleophilic addition reactions.
  • Lipophilicity : The trifluoroethoxy group increases logP (lipophilicity) compared to methoxy or hydroxy substituents, improving membrane permeability in drug candidates.
  • Steric Hindrance : The bulkiness of -OCH₂CF₃ may slow down reactions sensitive to steric effects, such as aldol condensations, compared to less bulky substituents.

Preparation Methods

Palladium-Catalyzed C–O Cross-Coupling

Reaction Mechanism and General Procedure

Palladium-catalyzed C–O coupling has emerged as a robust method for synthesizing fluorinated aryl ethers. This approach leverages aryl halides (e.g., bromides) and fluorinated alcohols under catalytic conditions. For 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde, the reaction typically involves:

  • Substrate : 2-Fluoro-6-bromobenzaldehyde
  • Nucleophile : 2,2,2-Trifluoroethanol
  • Catalyst : Pd(OAc)₂ with BrettPhos-type ligands
  • Oxidant : 1-Fluoro-2,4,6-trimethylpyridinium triflate (F1) or Selectfluor
  • Solvent : Trifluoroethanol (TFE) or mixed solvents

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the trifluoroethanolate anion and reductive elimination to form the C–O bond.

Table 1: Optimization of Pd-Catalyzed Conditions
Entry Catalyst (mol%) Ligand Oxidant Temp (°C) Yield (%) Source
1 Pd(OAc)₂ (10) A9 F1 80 88
2 Pd₂(dba)₃ (2.5) BrettPhos K₂S₂O₈ 100 92
3 Pd(OAc)₂ (5) tBuBrettPhos Ag₂CO₃ 80 85

Key findings:

  • BrettPhos ligands enhance turnover and reduce side reactions.
  • Mixed solvent systems (TFE/DCM) improve solubility of aromatic substrates.
  • Gram-scale synthesis is feasible with 0.5 mol% Pd loading without yield loss.

Nucleophilic Aromatic Substitution

Nitro-Activated Substitution

Electron-deficient aryl halides undergo nucleophilic substitution with trifluoroethanol under basic conditions. A representative pathway involves:

  • Nitration : Introduction of a nitro group at the para position to direct subsequent substitution.
  • Fluorination : Electrophilic fluorination using [¹⁸F]KF or F1.
  • Etherification : Displacement of a nitro or chloro group by trifluoroethanolate.
Table 2: Nitro-Group-Mediated Synthesis
Step Reagents/Conditions Intermediate Yield (%) Source
1 HNO₃/H₂SO₄, 0°C 2-Fluoro-4-nitrobenzaldehyde 78
2 F1, Pd(OAc)₂, A9, 80°C 2-Fluoro-4-nitro-6-(trifluoroethoxy)benzaldehyde 65
3 H₂/Pd-C, EtOH 2-Fluoro-6-(trifluoroethoxy)benzaldehyde 90

Challenges include regioselectivity control and competing side reactions in polyhalogenated substrates.

Mitsunobu Reaction for Ether Formation

Alcohol-Phenol Coupling

The Mitsunobu reaction enables ether synthesis between 2-fluoro-6-hydroxybenzaldehyde and trifluoroethanol:

  • Reagents : DIAD, PPh₃, THF, 0°C to RT
  • Limitations : Requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.
Table 3: Mitsunobu Reaction Optimization
Entry Alcohol Equiv. Time (h) Yield (%) Purity (%) Source
1 1.2 12 72 95
2 2.0 6 85 98

This method is less favored industrially due to cost and waste generation but remains viable for small-scale synthesis.

Direct Oxidation of Methyl Precursors

Sequential Alkylation-Oxidation

An alternative route involves:

  • Alkylation : 2-Fluoro-6-(trifluoroethoxy)toluene synthesis.
  • Oxidation : Conversion of the methyl group to aldehyde using MnO₂ or CrO₃.
Table 4: Oxidation Efficiency
Oxidant Solvent Temp (°C) Conversion (%) Source
MnO₂ DCM 25 45
CrO₃ Acetone 0 88

Chromium-based oxidants offer higher efficiency but raise environmental concerns.

Comparative Analysis of Methods

Table 5: Method Comparison
Method Yield Range (%) Scalability FG Tolerance Cost
Pd-Catalyzed Coupling 85–92 High Excellent $$
Nucleophilic Substitution 65–78 Moderate Moderate $
Mitsunobu Reaction 72–85 Low Good $$$
Direct Oxidation 45–88 Moderate Poor $

Key Insights :

  • Pd-catalyzed methods are optimal for large-scale production due to superior yields and functional group compatibility.
  • Nucleophilic routes are cost-effective but require pre-functionalized substrates.

Q & A

Q. What are the key synthetic routes for 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution (SNAr) on a fluorinated benzaldehyde precursor. For example, introducing the trifluoroethoxy group via reaction of 2-fluoro-6-hydroxybenzaldehyde with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
  • Temperature control : Reactions at 80–100°C minimize side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve trifluoroethoxy group incorporation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>95%) .
  • Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should discrepancies in data be resolved?

  • Methodological Answer :
  • NMR : ¹⁹F NMR (δ ~ -70 to -75 ppm for trifluoroethoxy; δ ~ -110 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ ~10 ppm) confirm substitution patterns .
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • HPLC/GC-MS : Quantify purity and detect impurities (e.g., unreacted hydroxy precursor) .
  • Discrepancy resolution : Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:
  • Electrostatic potential maps : Highlight electrophilic aldehyde carbon and electron-deficient aromatic ring due to fluorine and trifluoroethoxy groups .
  • Fukui indices : Identify sites prone to nucleophilic attack (e.g., aldehyde carbon) or electrophilic substitution (para to trifluoroethoxy) .
  • Reaction simulations : Compare activation energies for nucleophilic additions (e.g., Grignard reagents) with experimental kinetic data .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :
  • Functional group modifications : Replace aldehyde with hydroxymethyl (via reduction) or carboxylic acid (via oxidation) to study bioactivity .
  • Substituent variation : Introduce bioisosteres (e.g., replacing trifluoroethoxy with pentafluorosulfanyl) to modulate lipophilicity (logP) .
  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach heterocycles (e.g., pyrazole) at the 3-position .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate electronic effects with inhibitory activity .

Q. How does the presence of the trifluoroethoxy group influence the compound’s stability under different pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h). The trifluoroethoxy group enhances resistance to hydrolysis compared to ethoxy analogs .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Aldehyde oxidation is mitigated by storing under inert gas (N₂) at -20°C .
  • Kinetic studies : Monitor degradation via HPLC; pseudo-first-order kinetics model degradation pathways (e.g., aldehyde → carboxylic acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational predictions and experimental reactivity outcomes?

  • Methodological Answer :
  • Reevaluate computational parameters : Adjust basis sets (e.g., def2-TZVP) or solvent models (PCM for DMSO) to better match experimental conditions .
  • Control experiments : Test for hidden intermediates (e.g., hydrate formation in aqueous conditions) via ¹H NMR .
  • Stereoelectronic effects : Use Hammett plots to correlate substituent effects (σₚ values) with reaction rates, resolving deviations from DFT predictions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield
Temperature80°CMaximizes SNAr efficiency
SolventDMFEnhances nucleophilicity
CatalystTBAB (5 mol%)Accelerates substitution
PurificationColumn chromatographyPurity >98%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalStructural Insight
¹⁹F NMRδ -72 ppm (CF₃CH₂O)Trifluoroethoxy confirmation
¹H NMRδ 10.2 (CHO)Aldehyde presence
IR1705 cm⁻¹ (C=O)Aldehyde stretching

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